PU-H71 hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PU-H71 (水和物) は、熱ショックタンパク質 90 (Hsp90) の強力な阻害剤です。熱ショックタンパク質 90 は、タンパク質の適切な折り畳みを支援する分子シャペロンであり、特に悪性細胞の転換に関与するタンパク質に作用します。 PU-H71 は、さまざまな前臨床モデルにおいて有意な治療効果を示しており、現在、癌治療におけるその潜在的な使用について臨床試験で評価されています .

作用機序

PU-H71 は、熱ショックタンパク質 90 の活性を阻害することによって効果を発揮します。熱ショックタンパク質 90 は、癌細胞の生存と増殖を促進するタンパク質を含む、さまざまなクライアントタンパク質の折り畳みと安定化に関与しています。PU-H71 は、熱ショックタンパク質 90 を阻害することで、これらのクライアントタンパク質の機能を阻害し、がん遺伝子タンパク質の分解と癌細胞のアポトーシス誘導につながります。 関与する分子標的と経路には、Ras/Raf/MAPK 経路、Akt、および Bcl-xL があります .

準備方法

合成経路と反応条件

PU-H71 の合成は、市販の出発物質から始まり、複数の段階を伴います。主要な段階には、一連の縮合反応と環化反応によるコア構造の形成が含まれます。最終生成物はその後、精製され、水和物の形態に変換されます。 詳細な合成経路と反応条件は、機密情報であり、通常、専門的な化学合成文献に記載されています .

工業生産方法

PU-H71 (水和物) の工業生産は、実験室の合成プロセスをスケールアップすることを伴います。これには、高収率と高純度を確保するための反応条件の最適化が含まれます。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策も含まれます。 工業生産方法に関する具体的な詳細は、多くの場合、機密情報であり、公表されていません .

化学反応の分析

反応の種類

PU-H71 は、次のようなさまざまな化学反応を起こします。

酸化: PU-H71 は、特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応は、PU-H71 をその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体の形成につながる可能性がありますが、還元は PU-H71 の還元型をもたらす可能性があります .

科学研究アプリケーション

PU-H71 は、次のような幅広い科学研究アプリケーションを持っています。

化学: 熱ショックタンパク質 90 の機能とタンパク質の折り畳みにおけるその役割を研究するためのツールとして使用されます。

生物学: 熱ショックタンパク質 90 とそのクライアントタンパク質の分子機構を理解するための研究に用いられます。

医学: 特に腫瘍細胞を放射線療法や化学療法に対して感作する上で、癌治療におけるその潜在的な使用が調査されています。

科学的研究の応用

PU-H71 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the function of heat shock protein 90 and its role in protein folding.

Biology: Employed in research to understand the molecular mechanisms of heat shock protein 90 and its client proteins.

Medicine: Investigated for its potential use in cancer therapy, particularly in sensitizing tumor cells to radiation and chemotherapy.

Industry: Utilized in the development of new therapeutic agents targeting heat shock protein 90 .

類似化合物との比較

PU-H71 は、その高い効力と選択性により、熱ショックタンパク質 90 阻害剤の中でもユニークです。類似の化合物には、次のようなものがあります。

ゲルダーマイシン: 別の熱ショックタンパク質 90 阻害剤ですが、毒性がより高いです。

17-AAG (17-アリルアミノ-17-デメトキシゲルダーマイシン): ゲルダーマイシンの誘導体であり、安全性が向上しています。

NVP-AUY922: 強力な抗癌活性を持つ合成熱ショックタンパク質 90 阻害剤 .

PU-H71 は、正常細胞を温存しながら、腫瘍細胞を選択的に標的とする能力に優れており、癌治療のための有望な候補です .

特性

IUPAC Name |

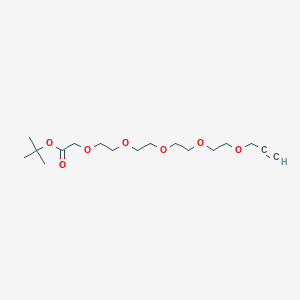

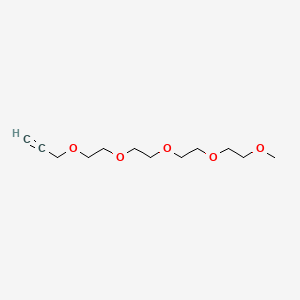

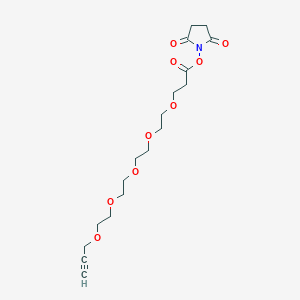

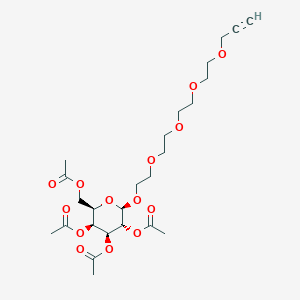

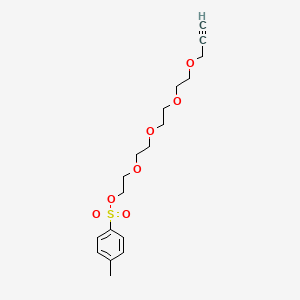

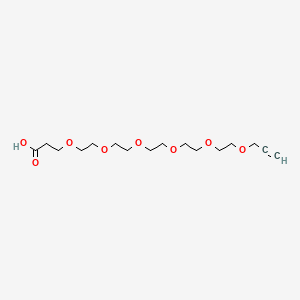

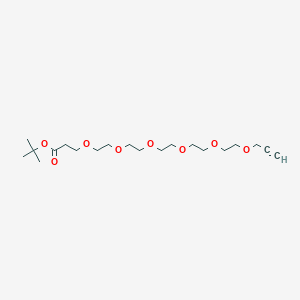

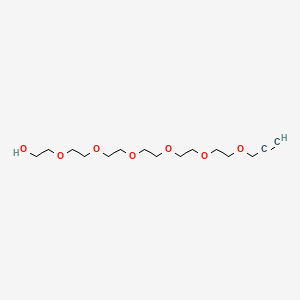

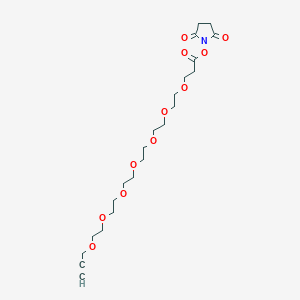

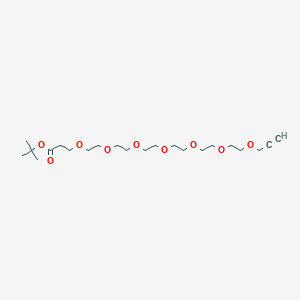

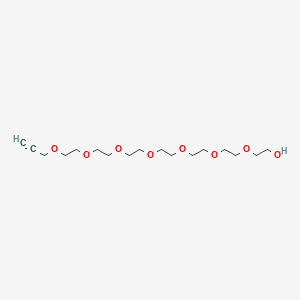

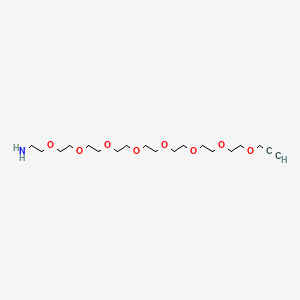

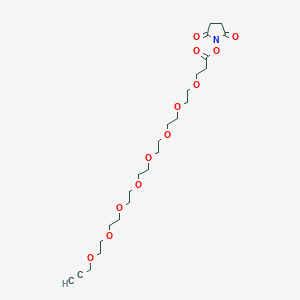

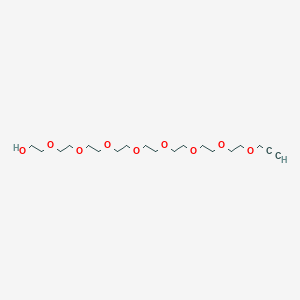

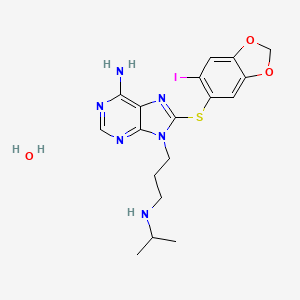

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 |

Source

|

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。